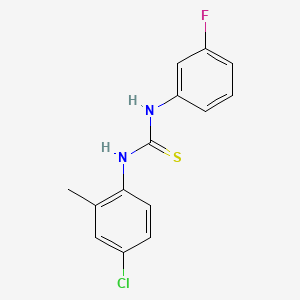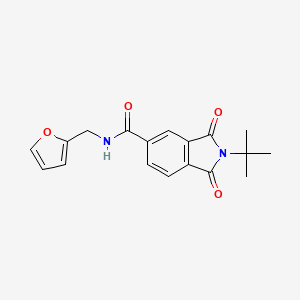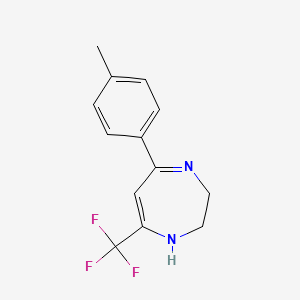![molecular formula C15H24N4 B5762990 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B5762990.png)
2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine, also known as MP-10, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has also been found to modulate the activity of GABA-A receptors, which are involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects
2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has been shown to have a range of biochemical and physiological effects in animal models. In addition to its anxiolytic and antidepressant effects, 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has been found to have antipsychotic and antinociceptive effects. 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has also been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One advantage of using 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has also been shown to have a wide range of pharmacological effects, making it a useful tool for studying various neurotransmitter systems in the brain. However, one limitation of using 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine. One direction is the development of novel compounds based on the structure of 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine with improved pharmacological properties. Another direction is the investigation of the molecular mechanisms underlying the effects of 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine on various neurotransmitter systems in the brain. Additionally, the potential therapeutic applications of 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine in the treatment of anxiety, depression, and other disorders warrant further investigation.
合成法
The synthesis of 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine involves the reaction between 4-(4-methylcyclohexyl)piperazine and 2-chloropyrimidine in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. In pharmacology, 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has been found to have affinity for various receptors, including serotonin, dopamine, and adrenergic receptors, suggesting its potential use as a therapeutic agent for various disorders. In medicinal chemistry, 2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine has been used as a starting point for the development of novel compounds with improved pharmacological properties.
特性
IUPAC Name |
2-[4-(4-methylcyclohexyl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4/c1-13-3-5-14(6-4-13)18-9-11-19(12-10-18)15-16-7-2-8-17-15/h2,7-8,13-14H,3-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFPXPPUXUJPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Methylcyclohexyl)-1-piperazinyl]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762924.png)
![5-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5762930.png)



![3-[(4-chlorobenzyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5762978.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide](/img/structure/B5762983.png)
![2-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5762993.png)

![2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5763002.png)


